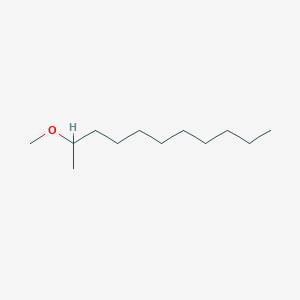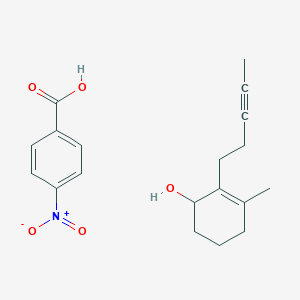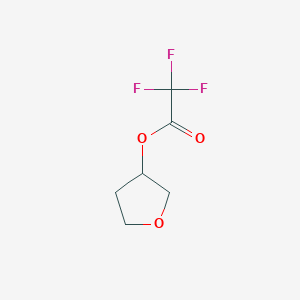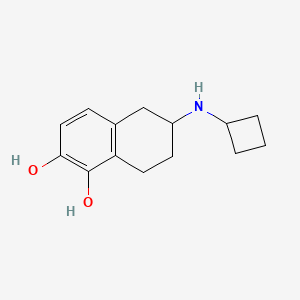
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a hexahydroindene ring system, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid, followed by the reaction with the hexahydroindene derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes where benzenesulfonic acid is treated with chlorinating agents under controlled conditions. The reaction is typically carried out in the presence of a solvent and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of benzenesulfonyl chloride are commonly employed
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzenesulfonic Acid: A simpler analog with similar sulfonyl functionality but without the hexahydroindene ring.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Phenylsulfonic Acid: Similar in structure but lacks the hexahydroindene ring system.
Uniqueness: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is unique due to its combination of a sulfonyl group with a hexahydroindene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
90859-34-0 |
|---|---|
Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6,6-dimethyl-1,2,3,4,5,7-hexahydroindene |
InChI |
InChI=1S/C17H22O2S/c1-17(2)11-10-15-13(12-17)8-9-16(15)20(18,19)14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
InChI Key |
APUWJCJSMLVXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)CCC2S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)


![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)



![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
